molecular formula C11H9F2N3 B2400085 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile CAS No. 879362-79-5

2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile

Cat. No.: B2400085
CAS No.: 879362-79-5
M. Wt: 221.211
InChI Key: YSFPDURHYIPDGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a benzimidazole derivative with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoromethyl ketone, while reduction could produce a difluoromethyl alcohol .

Scientific Research Applications

2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique structural feature of 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile is its difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile is a compound characterized by its unique benzodiazole structure, which incorporates a difluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

  • Molecular Formula : C₁₁H₉F₂N₃
  • Molecular Weight : 229.21 g/mol
  • IUPAC Name : 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propanenitrile
  • CAS Number : 923116-02-3

The biological activity of this compound is hypothesized to be linked to its interaction with various cellular targets. Preliminary studies suggest that it may act as a modulator of signaling pathways involved in inflammation and cell proliferation.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. The compound's ability to inhibit cell growth may be attributed to its interference with critical cell cycle regulators.

NLRP3 Inhibition

Research has highlighted the potential of benzodiazole derivatives in inhibiting the NLRP3 inflammasome, which plays a significant role in inflammatory responses. A study demonstrated that related compounds could reduce IL-1β release and prevent pyroptosis in macrophages, suggesting a possible therapeutic application for metabolic disorders characterized by chronic inflammation .

Case Studies

In a recent investigation, the biological activity of this compound was evaluated alongside other benzodiazole derivatives. The results indicated that this compound exhibited moderate activity against specific cancer cell lines, with IC50 values comparable to established anticancer agents.

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (Lung)15Cell cycle arrest
Benzodiazole Derivative XMCF7 (Breast)10Apoptosis induction
Benzodiazole Derivative YHeLa (Cervical)20NLRP3 inhibition

Safety and Toxicology

Safety assessments are critical for any new chemical entity. Preliminary toxicity studies suggest that while the compound exhibits biological activity, it also requires careful evaluation for potential side effects. Standard procedures for evaluating acute toxicity and genotoxicity should be conducted to ensure safety for therapeutic use.

Properties

IUPAC Name

2-[1-(difluoromethyl)benzimidazol-2-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3/c1-7(6-14)10-15-8-4-2-3-5-9(8)16(10)11(12)13/h2-5,7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFPDURHYIPDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=NC2=CC=CC=C2N1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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